molecular formula C12H16F3NO4S B2616915 3,3,3-trifluoro-N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)propane-1-sulfonamide CAS No. 2320518-58-7

3,3,3-trifluoro-N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)propane-1-sulfonamide

Cat. No.: B2616915
CAS No.: 2320518-58-7
M. Wt: 327.32
InChI Key: JDWMSFBNAHHFAL-UHFFFAOYSA-N
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Description

3,3,3-Trifluoro-N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)propane-1-sulfonamide is a complex organic compound featuring a trifluoromethyl group, a hydroxy-substituted tetrahydrobenzofuran ring, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3,3-trifluoro-N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)propane-1-sulfonamide typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:

    Formation of the Tetrahydrobenzofuran Ring: This can be achieved through cyclization reactions involving appropriate phenolic and aliphatic precursors under acidic or basic conditions.

    Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates in the presence of a base.

    Sulfonamide Formation: The final step involves the reaction of the intermediate with a sulfonyl chloride in the presence of a base to form the sulfonamide group.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3,3,3-Trifluoro-N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)propane-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The sulfonamide group can be reduced to an amine under specific conditions.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while reduction of the sulfonamide group would yield an amine.

Scientific Research Applications

3,3,3-Trifluoro-N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)propane-1-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties, such as increased stability or reactivity.

Mechanism of Action

The mechanism of action of 3,3,3-trifluoro-N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)propane-1-sulfonamide involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, while the sulfonamide group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target proteins and pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Hydroxy-4-(trifluoromethyl)benzoic acid
  • Methyl 4,4,4-trifluoro-3-hydroxy-3-methoxybutanoate
  • 2-((1,1,1-Trifluoro-2-(trifluoromethyl)-2-hydroxy)propyl)-3-norbornyl methacrylate

Uniqueness

3,3,3-Trifluoro-N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)propane-1-sulfonamide is unique due to the combination of its trifluoromethyl group, hydroxy-substituted tetrahydrobenzofuran ring, and sulfonamide group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

3,3,3-trifluoro-N-[(4-hydroxy-6,7-dihydro-5H-1-benzofuran-4-yl)methyl]propane-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16F3NO4S/c13-12(14,15)5-7-21(18,19)16-8-11(17)4-1-2-10-9(11)3-6-20-10/h3,6,16-17H,1-2,4-5,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDWMSFBNAHHFAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CO2)C(C1)(CNS(=O)(=O)CCC(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16F3NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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